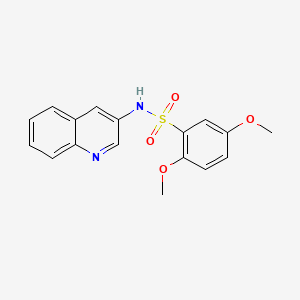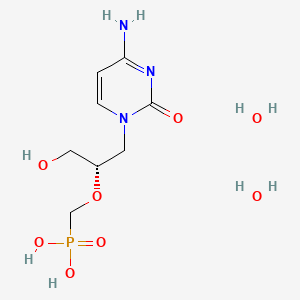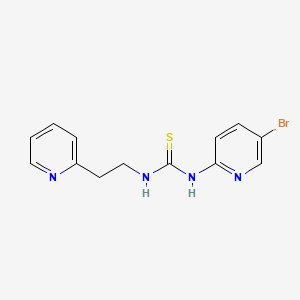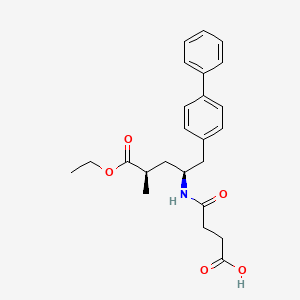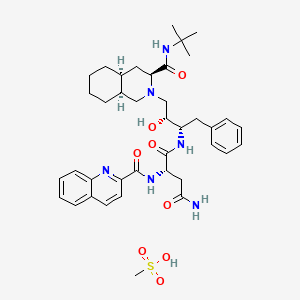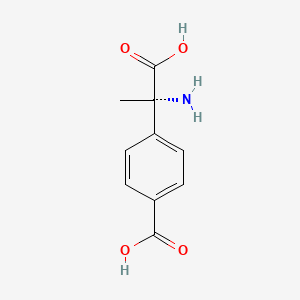
Vofopitant
Overview
Description
Vofopitant (also known as GR205171) is a drug that acts as an NK1 receptor antagonist . It has antiemetic effects similar to other NK1 antagonists and also shows anxiolytic actions in animals .
Synthesis Analysis
Vofopitant was the first NK-1 receptor antagonist to be investigated in a clinical study . It could be safely infused over 15 minutes with a half-life of approximately 8 hours .
Molecular Structure Analysis
Vofopitant is a synthetic organic compound . Its molecular weight is 432.19, and its chemical formula is C21H23F3N6O . The compound’s structure includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Chemical Reactions Analysis
Vofopitant is a neurokinin-1 (NK-1) receptor antagonist . NK-1 receptors interact with several parts of the neuronal pathway for nausea and vomiting, including the chemoreceptor trigger zone, the gastrointestinal tract, and the dorsal motor nucleus of the vagus . NK-1 antagonists like Vofopitant are thought to prevent nausea and vomiting by downregulating the emetogenic signals at these points .
Physical And Chemical Properties Analysis
Vofopitant has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 rotatable bonds . Its topological polar surface area is 76.37 . The compound follows Lipinski’s rules, as it has no violations .
Scientific Research Applications
Vofopitant: A Comprehensive Analysis of Scientific Research Applications
Antiemetic Activity in Chemotherapy: Vofopitant has been identified as a potent and selective NK1 receptor antagonist, which shows high affinity for the human NK1 receptor. This property makes it a strong candidate for use as an antiemetic, particularly in the context of chemotherapy-induced nausea and vomiting. Its potent antiemetic activity has been demonstrated in various studies, suggesting its potential to improve the quality of life for patients undergoing chemotherapy .
2. Treatment of PTSD and Sleep Disorders Clinical trials have explored the use of Vofopitant in the treatment of Post-Traumatic Stress Disorder (PTSD), Primary Insomnia, and Sleep Initiation and Maintenance Disorders. These trials indicate that Vofopitant may have therapeutic benefits in managing symptoms associated with these conditions .
Postoperative Nausea and Vomiting Management: Vofopitant was the first NK-1 receptor antagonist investigated for its efficacy in managing postoperative nausea and vomiting. It has been shown to be safely infused over 15 minutes with a half-life of approximately 8 hours, providing significant relief to patients who experience nausea or vomiting post abdominal or vaginal hysterectomy .
Safety and Hazards
Vofopitant can cause serious eye damage and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . Precautions include wearing protective gear, avoiding breathing in dust/fume/gas/mist/vapours/spray, and washing thoroughly after handling .
Future Directions
Vofopitant has been used in trials studying the treatment of primary insomnia and posttraumatic stress disorder . As more head-to-head trials are conducted between the various anti-emetics, there is emerging evidence that NK-1 antagonists may be more effective in preventing postoperative nausea and vomiting (PONV) than several other antiemetics currently in use . This suggests a promising future direction for Vofopitant and other NK-1 antagonists in the management of PONV .
Mechanism of Action
Target of Action
Vofopitant primarily targets the Neurokinin 1 (NK1) receptor . The NK1 receptor is a tachykinin receptor found throughout the central and peripheral nervous systems, with a particular affinity towards substance P .
Mode of Action
As an NK1 receptor antagonist , Vofopitant acts by blocking the action of substance P, a neuropeptide that plays a key role in the transmission of pain, stress, and anxiety signals . By inhibiting the NK1 receptor, Vofopitant can reduce the perception of pain and stress, and potentially alleviate symptoms of conditions like post-traumatic stress disorder (PTSD) and primary insomnia .
Biochemical Pathways
The NK1 receptor interacts with several parts of the neuronal pathway for nausea and vomiting, including the chemoreceptor trigger zone, the gastrointestinal tract, and the dorsal motor nucleus of the vagus . Vofopitant, as an NK1 antagonist, is thought to prevent nausea and vomiting by downregulating the emetogenic signals at these points .
Pharmacokinetics
It was reported that vofopitant could be safely infused over 15 minutes with a half-life of approximately 8 hours .
Result of Action
The molecular and cellular effects of Vofopitant’s action primarily involve the reduction of pain and stress signals transmitted via the NK1 receptor . This can lead to potential therapeutic effects in conditions like PTSD and primary insomnia .
properties
IUPAC Name |
(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILNRORTJVDYRH-HKUYNNGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870099 | |
| Record name | Vofopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vofopitant | |
CAS RN |
168266-90-8 | |
| Record name | Vofopitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168266-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vofopitant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vofopitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vofopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOFOPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K08BK043YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Vofopitant?
A1: Vofopitant functions as a neurokinin-1 (NK1) receptor antagonist. [, ] This means it binds to the NK1 receptor, blocking the binding of its natural ligand, Substance P. By inhibiting Substance P signaling, Vofopitant is believed to interfere with pathways involved in various physiological processes, including nausea and vomiting. []
Q2: Has Vofopitant demonstrated any anxiolytic effects in clinical studies?
A2: While some preclinical studies suggested potential anxiolytic effects of NK1 receptor antagonists, a clinical study investigating the effects of Vofopitant in healthy volunteers sensitive to CO2 challenge found no significant anxiolytic effects compared to placebo. []
Q3: Have there been studies exploring the combined use of Vofopitant with other drugs?
A3: Yes, research has explored combining Vofopitant with other drugs for potential therapeutic benefit. One study investigated the co-administration of Vofopitant with sodium channel inhibitors as a potential strategy for enhancing anticonvulsant efficacy in a rat model. [] Another study explored the use of Vofopitant in combination with other pharmacological agents to study relapse prevention in addiction. []
Q4: What is the current status of Vofopitant in terms of clinical development?
A4: Despite initial interest and exploration of its potential therapeutic applications, Vofopitant is not currently approved for any specific medical indication. [] Further research and clinical trials would be needed to establish its efficacy and safety for specific therapeutic uses.
Q5: Are there other neurokinin-1 receptor antagonists besides Vofopitant, and how do they compare?
A5: Yes, other NK1 receptor antagonists, such as Aprepitant (and its prodrug Fosaprepitant) and Ezlopitant, have been developed. [, ] Aprepitant is currently approved for clinical use, primarily for the prevention of chemotherapy-induced nausea and vomiting. [] Comparing the efficacy and safety profiles of these different NK1 antagonists requires further investigation and head-to-head clinical trials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



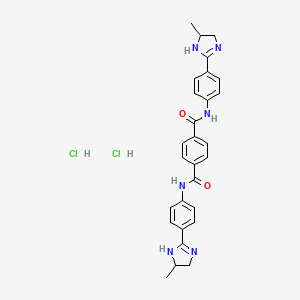
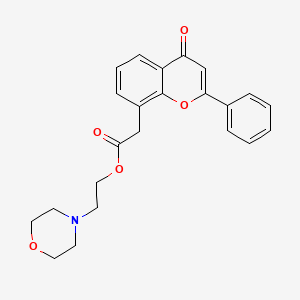

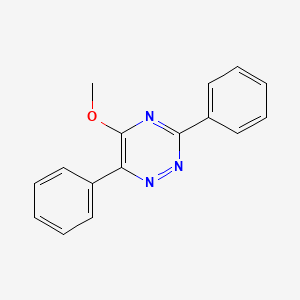
![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
